molecular formula C17H22O3 B1614775 (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate CAS No. 560-88-3

(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate

Cat. No.: B1614775
CAS No.: 560-88-3
M. Wt: 274.35 g/mol
InChI Key: GAZVSNAEUUUDEK-WHCBVINPSA-N
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Description

(1s,2r,4r)-1,7,7-Trimethylbicyclo[221]hept-2-yl 2-hydroxybenzoate is a chemical compound known for its unique bicyclic structure This compound is a derivative of camphor and salicylic acid, combining the bicyclic framework of camphor with the aromatic ring of salicylic acid

Properties

CAS No.

560-88-3

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxybenzoate

InChI

InChI=1S/C17H22O3/c1-16(2)11-8-9-17(16,3)14(10-11)20-15(19)12-6-4-5-7-13(12)18/h4-7,11,14,18H,8-10H2,1-3H3/t11-,14+,17+/m1/s1

InChI Key

GAZVSNAEUUUDEK-WHCBVINPSA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=CC=C3O

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C

Other CAS No.

560-88-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate typically involves the esterification of camphor and salicylic acid. The process begins with the preparation of camphor, which is then reacted with salicylic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of camphorquinone or salicylic acid derivatives.

    Reduction: Formation of camphor alcohol or salicyl alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential anti-inflammatory and analgesic properties due to the presence of the salicylic acid moiety.

    Medicine: Explored for its potential use in drug formulations, particularly in topical applications for pain relief.

    Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets. The salicylic acid moiety is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain. The bicyclic structure of camphor may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in topical applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

    Camphor: A bicyclic compound with similar structural features, used in medicinal and industrial applications.

    Salicylic acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.

Uniqueness

(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate is unique due to its combination of the bicyclic camphor structure and the aromatic salicylic acid moiety. This dual functionality provides enhanced properties, such as improved membrane penetration and combined anti-inflammatory and analgesic effects, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate

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